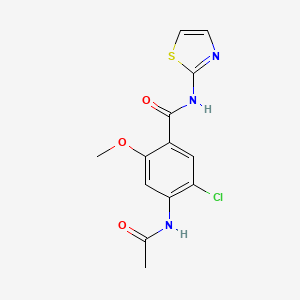![molecular formula C12H12ClN3OS3 B4392961 N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide](/img/structure/B4392961.png)
N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide
Descripción general
Descripción
N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide, also known as CMTPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CMTPA is a member of the thiadiazole family of compounds, which have been shown to possess a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit cell proliferation, induce apoptosis, and modulate the immune response. In addition, N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide for lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile, making it a promising candidate for further development. However, one limitation of N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide is its limited solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the research of N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide. One area of interest is its potential use in the treatment of cancer. N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide has been shown to possess anti-tumor properties, and further research is needed to determine its efficacy in various types of cancer. Another area of interest is its potential use in the treatment of neurodegenerative diseases. N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research is needed to determine its potential therapeutic applications in humans. Finally, there is a need for further research into the mechanism of action of N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide, as this will provide valuable insights into its potential therapeutic applications.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. In addition, N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}propanamide has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3OS3/c1-7(19-12-15-11(18-2)16-20-12)10(17)14-9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBPYJSLODTDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC(=NS2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(2,2-diphenylacetyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4392881.png)


![methyl 5-(methoxymethyl)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4392898.png)
![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B4392910.png)
![ethyl 3-{[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetyl]amino}benzoate](/img/structure/B4392914.png)
![N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B4392921.png)
![2-methoxy-4-(methylthio)-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4392931.png)
![3-allyl-11-(3-methylbutyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4392939.png)
![1-{[(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4392941.png)
![4-fluoro-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4392953.png)
![1-{3-[(4-chlorophenyl)thio]propanoyl}-4-(2-furoyl)piperazine](/img/structure/B4392955.png)
![3,3-diphenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4392965.png)
![N-[(1,3-benzothiazol-2-ylamino)carbonyl]benzamide](/img/structure/B4392979.png)